2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride
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Overview
Description
2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C8H10BrClINO and a molecular weight of 378.4326 . This compound is characterized by the presence of bromine and iodine atoms attached to a phenoxy group, which is further connected to an ethanamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride involves several steps:
Starting Material: The synthesis begins with the preparation of 3-bromo-5-iodophenol.
Ether Formation: The phenol group is reacted with ethylene oxide to form 2-(3-bromo-5-iodophenoxy)ethanol.
Amination: The hydroxyl group of the ethanol derivative is then converted to an amine group through a reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the amine derivative is treated with hydrochloric acid to form the hydrochloride salt of 2-(3-Bromo-5-iodophenoxy)ethan-1-amine.
Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while the amine group can be reduced to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form complex organic molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine and iodine atoms enhance its binding affinity to these targets, leading to specific biological effects. The compound can modulate various signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride include:
2-(3-Bromo-5-chlorophenoxy)ethan-1-amine hydrochloride: This compound has a chlorine atom instead of iodine, which affects its reactivity and biological activity.
2-Amino-5-Bromo-3-Iodoacetophenone: This compound has a different functional group arrangement, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific halogen substitution pattern, which imparts unique reactivity and biological interactions.
Properties
CAS No. |
2825011-20-7 |
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Molecular Formula |
C8H10BrClINO |
Molecular Weight |
378.43 g/mol |
IUPAC Name |
2-(3-bromo-5-iodophenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrINO.ClH/c9-6-3-7(10)5-8(4-6)12-2-1-11;/h3-5H,1-2,11H2;1H |
InChI Key |
ALBLIVXPWNEUCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)OCCN.Cl |
Origin of Product |
United States |
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